molecular formula C13H18N2O4S B2666186 N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428364-14-0

N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2666186
CAS No.: 1428364-14-0
M. Wt: 298.36
InChI Key: YNQPOOOCTNIPCI-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic chemical reagent featuring an azetidine ring, a four-membered nitrogen-containing heterocycle that is increasingly valued in medicinal chemistry for its ability to improve the physicochemical properties of drug candidates. The azetidine scaffold is recognized as a conformationally constrained bioisostere of common functional groups and is found in compounds with a wide spectrum of biological activities, including antibacterial, antiviral, and cytostatic effects . This particular compound is functionalized with a methylsulfonyl (mesyl) group on the ring nitrogen, a motif that is often employed in the design of sulfur(VI)-based functional groups for click chemistry and biological probes . The carboxamide linkage to a 2-ethoxyphenyl aromatic system further enhances its potential as a building block for constructing more complex molecules. Researchers can utilize this compound as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of protease inhibitors, antimicrobial agents, or as a scaffold for generating DNA-encoded libraries . The presence of the azetidine-3-carboxamide core also makes it a valuable precursor for creating analogs of pain medications like Meperidine, highlighting its utility in pharmaceutical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-3-19-12-7-5-4-6-11(12)14-13(16)10-8-15(9-10)20(2,17)18/h4-7,10H,3,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQPOOOCTNIPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide” typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Introduction of the Ethoxyphenyl Group: This step may involve nucleophilic substitution reactions where an ethoxyphenyl halide reacts with the azetidine ring.

    Attachment of the Methylsulfonyl Group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The azetidine ring and the ethoxyphenyl group may participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated azetidine derivatives.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that azetidine derivatives, including N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, can exhibit significant antiproliferative effects against various human cancer cell lines. For instance, similar azetidine compounds have demonstrated effective inhibition of tumor growth in breast cancer cells (MCF-7) and prostate cancer cell lines, indicating a promising avenue for further research into their use as anticancer agents .

Enzyme Inhibition
Research has highlighted the potential of azetidine derivatives as inhibitors of specific enzymes linked to various diseases. Compounds with a similar structure have shown efficacy as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease, respectively . The sulfonamide group in this compound may contribute to its enzyme-inhibitory activity.

Synthesis and Chemical Versatility

Building Blocks for Drug Development
this compound can serve as a versatile building block in the synthesis of more complex molecules. The azetidine ring structure allows for various modifications that can lead to the development of new pharmacophores with enhanced biological activity . The synthesis of such compounds often involves methods like nucleophilic substitution and cross-coupling reactions, which can be optimized for better yields and selectivity .

Combinatorial Chemistry
The compound's structural characteristics make it suitable for combinatorial chemistry approaches, where multiple derivatives can be synthesized rapidly to explore structure-activity relationships (SAR). This could facilitate the discovery of new drugs with improved efficacy and reduced side effects .

Case Studies and Research Findings

Study Focus Findings
Friggola et al. (1995)Anticancer ActivityAzetidine derivatives showed significant inhibition in human tumor cells, suggesting potential as anticancer agents .
PMC Article (2023)Synthesis MethodsEfficient synthetic routes were developed for azetidine derivatives, enhancing their availability for biological testing .
Recent Advances (2021)Enzyme InhibitionSimilar compounds demonstrated inhibitory effects on α-glucosidase and acetylcholinesterase, indicating therapeutic potential .

Mechanism of Action

The mechanism of action of “N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide” would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

    DNA Interaction: The compound might intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other sulfonamide- and carboxamide-containing molecules. Below is a comparative analysis based on available evidence and inferred properties:

Compound Core Structure Key Substituents Synthetic Method Potential Applications
N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide Azetidine (4-membered ring) Methylsulfonyl, 2-ethoxyphenyl carboxamide Likely TBTU-mediated coupling (inferred) Enzyme inhibition, receptor modulation
(E)-5-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (Compound 1) Pyrazole (5-membered ring) Methylsulfonyl allyl, 2-ethoxyphenyl TBTU/pyridine-mediated coupling Cyclization studies, intermediates
2-Cyano-N-[(methylamino)carbonyl]acetamide Acetamide backbone Cyano, methylamino carbonyl Not specified Unknown (limited toxicological data)

Key Observations:

Pyrazole derivatives (e.g., Compound 1) are more commonly used as intermediates in cyclization reactions, whereas azetidines are increasingly explored for their metabolic stability in drug design.

Functional Group Influence: The methylsulfonyl group in both the target compound and Compound 1 enhances solubility and may act as a hydrogen bond acceptor. However, its placement on a rigid azetidine versus a flexible allyl chain (Compound 1) alters spatial accessibility.

Synthetic Accessibility :

  • Both the target compound and Compound 1 utilize carboxamide coupling strategies. However, azetidine synthesis may require additional steps to construct the strained ring system, unlike pyrazole derivatives.

Toxicological Considerations: Limited data exist for structurally related compounds like 2-cyano-N-[(methylamino)carbonyl]acetamide, where toxicological properties remain uninvestigated. This underscores the need for rigorous safety profiling of the target compound.

Research Findings and Limitations

  • Evidence Gaps : Direct pharmacological or toxicological data for this compound are absent in the provided sources. Comparisons rely on structural analogs and synthetic methodologies.
  • Inferred Advantages : The azetidine core may offer improved metabolic stability over pyrazole or acetamide derivatives, a hypothesis supported by trends in medicinal chemistry.
  • Challenges : Synthesis of the azetidine ring requires precise control to minimize side reactions, unlike more straightforward pyrazole systems.

Biological Activity

N-(2-ethoxyphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered cyclic amide known for its diverse biological activities. The presence of the methylsulfonyl group and the ethoxyphenyl moiety enhances its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several key mechanisms:

1. Enzyme Inhibition :

  • The compound may act as an inhibitor of specific enzymes by binding to their active sites, thus altering their activity. This mechanism is crucial for compounds targeting metabolic pathways or signal transduction processes.

2. Receptor Modulation :

  • It could interact with cellular receptors, modulating various signaling pathways. This interaction may lead to changes in cellular responses, influencing processes such as inflammation or cell proliferation.

3. DNA Interaction :

  • The compound might intercalate into DNA, potentially affecting gene expression and leading to cytotoxic effects in rapidly dividing cells, such as cancer cells.

Antitumor Activity

Research has demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related azetidine derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism
T1MCF-72.21Induces apoptosis
T26BGC-8231.67Cell cycle arrest
T38HepG21.11Apoptosis induction

These findings suggest that this compound may similarly exert cytotoxic effects against tumor cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Related azetidine derivatives have shown effectiveness against various bacterial strains, indicating a potential role in combating infections .

Case Studies

Several case studies have highlighted the efficacy of azetidine derivatives in clinical settings:

  • Case Study 1 : A derivative was tested for its ability to inhibit the growth of breast cancer cells (MCF-7). It demonstrated a significant reduction in cell viability, supporting its potential as an anticancer agent.
  • Case Study 2 : Another study focused on the compound's effect on inflammatory pathways, revealing that it could decrease pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. How can computational and experimental data be integrated to refine mechanistic hypotheses?

  • Methodological Answer : Combine MD simulations (GROMACS) of ligand-protein complexes with mutagenesis studies (alanine scanning). Validate predicted binding residues via SPR affinity measurements. Bayesian statistics reconcile discrepancies between in silico and in vitro data .

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